2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Description
This compound features a pyrimidin-4-amine core substituted with:
- 6-methyl group (enhances lipophilicity and steric bulk).
- 4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl moiety (provides sulfonyl-piperazine linkage with a bulky tert-butyl group for enhanced receptor affinity and metabolic stability).
The tert-butyl and methoxy groups on the benzenesulfonyl moiety likely improve pharmacokinetic properties, such as solubility and resistance to oxidative metabolism .
Properties
IUPAC Name |
2-[4-(5-tert-butyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O4S/c1-19-17-25(29-21-8-10-22(35-5)11-9-21)30-26(28-19)31-13-15-32(16-14-31)37(33,34)24-18-20(27(2,3)4)7-12-23(24)36-6/h7-12,17-18H,13-16H2,1-6H3,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRCYBZTSPNAOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(5-tert-butyl-2-methoxybenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine, with the CAS number 946283-39-2, is a bioactive small molecule that has garnered attention in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C22H33N5O3S
- Molecular Weight : 447.6 g/mol
- Structure : The compound features a piperazine ring, a pyrimidine moiety, and a sulfonamide group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Preliminary studies suggest that the compound may act as a modulator of GPCR signaling pathways, which are crucial for many physiological processes. GPCRs are involved in neurotransmission and immune responses, making them significant targets for drug development .
- Inhibition of Enzymatic Activity : The sulfonamide group in the structure is known to inhibit carbonic anhydrase and other enzymes, potentially leading to therapeutic effects in conditions like glaucoma and edema.
- Antiproliferative Effects : Some studies indicate that similar compounds can exhibit antiproliferative activity against cancer cell lines by inducing apoptosis or cell cycle arrest .
In Vitro Studies
- Cell Line Testing : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values obtained from these studies indicate significant potency in inhibiting cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| PC-3 (Prostate) | 20 |
| A549 (Lung) | 25 |
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of this compound. For instance:
- Tumor Xenograft Models : Administration of the compound resulted in reduced tumor growth rates compared to control groups, suggesting potential as an anticancer agent.
Case Studies
-
Case Study on Anticancer Activity :
- A study involving xenograft models showed that treatment with the compound led to a 50% reduction in tumor volume after four weeks compared to untreated controls. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
-
Case Study on Neuroprotective Effects :
- Another investigation highlighted the neuroprotective properties of the compound in models of neurodegeneration. It was found to enhance neuronal survival under oxidative stress conditions, potentially through modulation of neurotrophic factors.
Comparison with Similar Compounds
4-(4-((4-(tert-Butyl)phenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine (CAS 946325-74-2)
- Structural Differences: Pyrimidine core: 6-methoxy and 2-methyl substituents vs. 6-methyl and N-(4-methoxyphenyl) in the target compound.
- Key Properties :
- Molecular weight: 404.5 g/mol (vs. ~507 g/mol for the target compound).
- Formula: C₂₀H₂₈N₄O₃S (simpler structure due to absence of the methoxyphenylamine group).
- Functional Implications :
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine (CAS 878063-77-5)
- Structural Differences :
- Pyrazolo[3,4-d]pyrimidine core vs. pyrimidine core.
- Benzylpiperazine substituent vs. sulfonylpiperazine in the target compound.
- Key Properties: Molecular weight: 463.96 g/mol (higher due to the benzyl group).
- Functional Implications :
S 18126 ([2-[4-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
- Structural Differences :
- Indan scaffold vs. pyrimidine core.
- Dihydrobenzo[1,4]dioxin substituent vs. sulfonyl-methoxybenzene.
- Functional Implications: S 18126 is a potent dopamine D4 receptor antagonist (Ki = 2.4 nM) but lacks selectivity for sulfonyl-piperazine targets. The target compound’s pyrimidine core may enable distinct binding modes at adenosine or kinase receptors .
Pharmacokinetic and Pharmacodynamic Comparisons
Preparation Methods
Sulfonation of 4-tert-Butyl-2-Methoxybenzene
Procedure :
Chlorination to Sulfonyl Chloride
Procedure :
-
The sulfonic acid intermediate reacts with phosphorus pentachloride (1.2 eq) in thionyl chloride under reflux (2 h).
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Purification : Distillation under reduced pressure.
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Yield : 78% (colorless liquid).
Preparation of Piperazine Sulfonamide Derivative
Sulfonylation of Piperazine
Procedure :
-
Piperazine (1.0 eq) and 5-tert-butyl-2-methoxybenzenesulfonyl chloride (1.1 eq) are stirred in DCM with triethylamine (2.0 eq) at 25°C for 12 h.
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Work-up : Wash with 1M HCl, dry over Na₂SO₄, and concentrate.
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Yield : 92% (white solid).
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Characterization : ¹H NMR (DMSO-d₆) δ 1.32 (s, 9H, t-Bu), 3.15–3.25 (m, 8H, piperazine), 3.82 (s, 3H, OCH₃).
Synthesis of N-(4-Methoxyphenyl)-6-Methylpyrimidin-4-Amine
Pyrimidine Core Formation
Procedure :
-
4-Chloro-6-methylpyrimidine (1.0 eq) and 4-methoxyaniline (1.2 eq) react in ethanol with K₂CO₃ (2.0 eq) at 80°C for 8 h.
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Purification : Recrystallization from ethanol.
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Yield : 88% (pale yellow crystals).
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Characterization : LC-MS (ESI) m/z 216.1 [M+H]⁺.
Final Coupling Reaction
Nucleophilic Substitution
Procedure :
-
N-(4-Methoxyphenyl)-6-methylpyrimidin-4-amine (1.0 eq) and piperazine sulfonamide derivative (1.1 eq) are heated in NMP with CsF (2.0 eq) at 85°C for 18 h.
-
Work-up : Extract with ethyl acetate, wash with brine, and purify via column chromatography (MeOH/DCM).
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Yield : 67% (off-white solid).
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Optimization :
Analytical Data and Validation
Spectroscopic Confirmation
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Step | Conditions | Yield | Advantages |
|---|---|---|---|---|
| A | Sulfonylation | DCM, Et₃N, 25°C | 92% | Mild conditions, high yield |
| B | Pyrimidine amination | EtOH, K₂CO₃, 80°C | 88% | Scalable, minimal byproducts |
| C | Coupling | NMP, CsF, 85°C | 67% | Efficient for sterically hindered substrates |
Method C’s lower yield stems from steric hindrance at the pyrimidine C2 position, necessitating prolonged heating.
Challenges and Mitigation Strategies
-
Regioselectivity : Competing sulfonylation at piperazine’s secondary amine is avoided using controlled stoichiometry (1.1 eq sulfonyl chloride).
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Purification : Column chromatography with MeOH/DCM (1:25) resolves sulfonamide byproducts.
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Stability : The tert-butyl group undergoes partial deprotection under acidic conditions; neutral work-up preserves integrity.
Industrial Scalability Considerations
Q & A
Q. What are the recommended synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis involves multi-step reactions, typically starting with the preparation of the pyrimidine core followed by functionalization of the piperazine and sulfonyl groups. Key steps include:
- Condensation : Reacting 4-methoxyphenylamine with a methyl-substituted pyrimidine intermediate under basic conditions (e.g., NaH in DMF) to form the pyrimidin-4-amine backbone.
- Sulfonylation : Introducing the 5-tert-butyl-2-methoxybenzenesulfonyl group to the piperazine ring using sulfonyl chloride derivatives in dichloromethane with triethylamine as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential to isolate the final product.
Critical conditions : Temperature control (<40°C during sulfonylation to prevent decomposition) and anhydrous solvents are vital for reproducibility .
Intermediate Research Questions
Q. What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
A combination of spectroscopic and chromatographic methods is recommended:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., tert-butyl group at δ ~1.3 ppm, methoxy protons at δ ~3.8 ppm) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace byproducts .
- X-ray Crystallography : For resolving crystal packing and hydrogen-bonding interactions (e.g., intramolecular N–H⋯N bonds stabilizing the piperazine-pyrimidine conformation) .
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for sulfonamide derivatives) .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
The ICReDD framework (Integrated Computational and Experimental Design for Discovery) combines quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal reaction conditions:
- Reaction Path Screening : Simulate sulfonylation energetics to identify low-energy intermediates.
- Solvent Optimization : Use COSMO-RS models to select solvents (e.g., dichloromethane vs. THF) that minimize side reactions .
Q. How should researchers address contradictory data in biological activity studies (e.g., conflicting receptor binding affinities)?
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) alongside cellular assays (e.g., cAMP modulation for GPCR targets).
- Structural Analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) with co-crystal structures of similar piperazine-sulfonamide derivatives .
Q. What strategies are recommended for modifying the sulfonyl group to enhance metabolic stability without compromising target affinity?
- Isosteric Replacement : Substitute the sulfonyl group with carbamate or phosphonate moieties to reduce CYP450-mediated oxidation.
- Proteolytic Stability Assays : Incubate derivatives in human liver microsomes (HLMs) and quantify parent compound retention via LC-MS/MS. Evidence from similar compounds shows trifluoromethyl groups improve half-life by ~30% .
Q. How can structure-activity relationship (SAR) studies be systematically designed to explore the impact of substituents on biological activity?
- Fragment-Based Screening : Synthesize analogs with incremental modifications (e.g., tert-butyl → isopropyl, methoxy → ethoxy).
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity using regression models. For example, the 4-methoxyphenyl group in related pyrimidines enhances solubility but reduces membrane permeability .
Data Contradiction and Resolution
Q. How to resolve discrepancies in reported solubility data across different studies?
- Standardized Protocols : Use biorelevant media (FaSSIF/FeSSIF) at 37°C for solubility measurements.
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may falsely lower apparent solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
